Asulacrine

Übersicht

Beschreibung

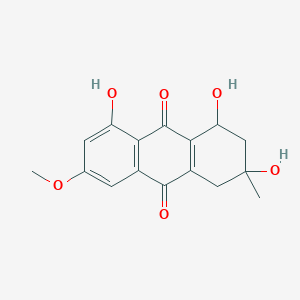

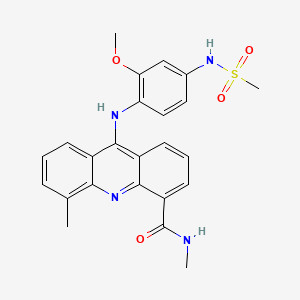

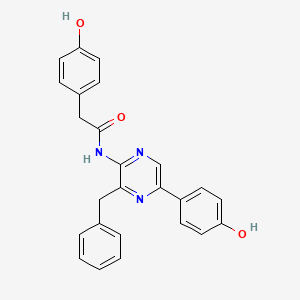

Asulacrine ist ein synthetisches Acridin-Derivat, das für seine breite Antitumoraktivität bekannt ist. Es kombiniert die Substrukturen von m-Amsacrin und DACA, was zu einem verbesserten pharmakokinetischen Profil und einem größeren Anwendungsbereich gegen Leukämie, Lewis-Lungen-Tumoren und viele solide Tumoren führt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Asulacrine kann unter Verwendung einer Dünnschicht-Hydratations- und Extrusionmethode zur Herstellung von PEG-liposomalen Membranen synthetisiert werden, gefolgt von einem Gefrier- und Auftauvorgang . Diese Methode beinhaltet die Verwendung eines Ammoniumsulfatgradienten als Influx-Treibkraft für this compound, das mit Sulfobutylether-β-Cyclodextrin gelöst wurde . Darüber hinaus können this compound-Nanosuspensionen durch Ultra-Turrax-Homogenisierung gefolgt von Hochdruck-Homogenisierung hergestellt werden .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für this compound umfassen die Optimierung der Liposomenherstellung und -beladungsbedingungen, um eine hohe Wirkstoffbeladung zu erreichen. Dies beinhaltet die Verwendung von Dialyse, um nicht eingefangenes Ammoniumsulfat zu entfernen, sowie die Anpassung des pH-Werts und der Sulfobutylether-β-Cyclodextrin-Konzentration in der Beladungslösung .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation und Reduktion. Während des Stoffwechsels wird this compound durch Oxidation in hydrophilere Spezies umgewandelt, und in Tumorzellen kann die reduzierende Umgebung teilweise hydrierte Acridine liefern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel für die Umwandlung in hydrophile Spezies und Reduktionsmittel für die partielle Hydrierung in Tumorzellen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydrophile Spezies und teilweise hydrierte Acridine .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als Antitumormittel mit Anwendungen gegen Leukämie, Lewis-Lungen-Tumoren und viele solide Tumoren eingesetzt . Darüber hinaus macht die Fähigkeit von this compound, die Blut-Hirn-Schranke zu durchdringen, es zu einem potenziellen Kandidaten für die Behandlung von Tumoren des zentralen Nervensystems und neurodegenerativen Erkrankungen .

Analyse Chemischer Reaktionen

Types of Reactions: Asulacrine undergoes various chemical reactions, including oxidation and reduction. During metabolism, this compound is converted to more hydrophilic species by oxidation, and in tumor cells, the reductive environment can provide partially hydrogenated acridines .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents for the conversion to hydrophilic species and reducing agents for partial hydrogenation in tumor cells .

Major Products Formed: The major products formed from these reactions include hydrophilic species and partially hydrogenated acridines .

Wissenschaftliche Forschungsanwendungen

Asulacrine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an antitumor agent with applications against leukemia, Lewis lung tumors, and many solid tumors . Additionally, this compound’s ability to penetrate the blood-brain barrier makes it a potential candidate for the treatment of central nervous system tumors and neurodegenerative diseases .

Wirkmechanismus

Asulacrine entfaltet seine Wirkung, indem es in die DNA interkaliert und das Enzym Topoisomerase II hemmt, das für die DNA-Replikation und Zellteilung unerlässlich ist . Diese Hemmung führt zur Unterbrechung der DNA-Synthese und induziert letztendlich die Apoptose in Krebszellen. This compound interagiert auch mit verschiedenen Proteinen, was zu seiner breiten Antitumoraktivität beiträgt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Zu den ähnlichen Verbindungen von Asulacrine gehören m-Amsacrin, DACA und andere Acridin-Derivate wie Nitracrine, BRACO19 und Chinacrin .

Einzigartigkeit: this compound ist aufgrund seines verbesserten pharmakokinetischen Profils und seines größeren Anwendungsspektrums im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Es kombiniert die Substrukturen von m-Amsacrin und DACA, was zu einer erhöhten Aktivität gegen eine Vielzahl von Tumoren führt .

Eigenschaften

IUPAC Name |

9-[4-(methanesulfonamido)-2-methoxyanilino]-N,5-dimethylacridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S/c1-14-7-5-8-16-21(14)27-23-17(9-6-10-18(23)24(29)25-2)22(16)26-19-12-11-15(13-20(19)32-3)28-33(4,30)31/h5-13,28H,1-4H3,(H,25,29)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHSQQYCDVSBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230663 | |

| Record name | Asulacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80841-47-0 | |

| Record name | Asulacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80841-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asulacrine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080841470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asulacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASULACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8P50T62B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B1206875.png)